(Methoxycarbonyl)-L-tryptophan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H14N2O4 |

|---|---|

Molecular Weight |

262.26 g/mol |

IUPAC Name |

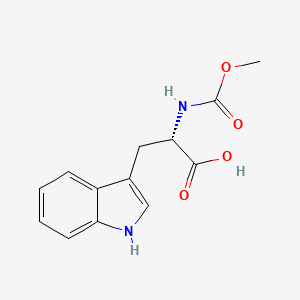

(2S)-3-(1H-indol-3-yl)-2-(methoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C13H14N2O4/c1-19-13(18)15-11(12(16)17)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,11,14H,6H2,1H3,(H,15,18)(H,16,17)/t11-/m0/s1 |

InChI Key |

YYZYDKOBSFGJNZ-NSHDSACASA-N |

Isomeric SMILES |

COC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |

Canonical SMILES |

COC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Applications of N-methoxycarbonyl-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic chemistry and drug development, the precise manipulation of bioactive molecules is paramount. L-Tryptophan, an essential amino acid, serves not only as a fundamental building block of proteins but also as a precursor to critical biomolecules like serotonin and melatonin.[1] Its indole side chain presents unique opportunities for molecular interactions but also introduces synthetic challenges, necessitating the use of protecting groups. This guide provides a comprehensive technical overview of N-methoxycarbonyl-L-tryptophan, a key derivative where the α-amino group is protected by a methoxycarbonyl (Moc) group. We will delve into its core structure, synthesis, detailed spectroscopic characterization, and its strategic applications as a chiral building block in advanced organic synthesis.

Section 1: Core Molecular Structure and Physicochemical Properties

N-methoxycarbonyl-L-tryptophan is a derivative of L-tryptophan characterized by the covalent attachment of a methoxycarbonyl group to the α-amino nitrogen. This modification retains the essential structural features of the parent amino acid—the indole side chain, the carboxylic acid, and the inherent chirality at the α-carbon—while masking the nucleophilicity of the amino group. This protection is crucial for preventing undesired side reactions, such as oligomerization, during subsequent synthetic steps like peptide coupling.[2]

The key structural features include:

-

Indole Nucleus: The electron-rich aromatic side chain that is characteristic of tryptophan. It is a key site for π-π stacking and hydrogen bonding interactions.

-

Chiral Center: The α-carbon maintains the (S)-configuration of the natural L-amino acid, making this molecule a valuable chiral intermediate.

-

N-Methoxycarbonyl (Moc) Group: A urethane-type protecting group. It is sterically small and electronically neutral, offering different stability and cleavage profiles compared to more common protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).[3]

Table 1: Physicochemical Properties of N-methoxycarbonyl-L-tryptophan

| Property | Value |

| IUPAC Name | (2S)-2-[(methoxycarbonyl)amino]-3-(1H-indol-3-yl)propanoic acid |

| Molecular Formula | C₁₃H₁₄N₂O₄ |

| Molecular Weight | 262.26 g/mol |

| Canonical SMILES | COC(=O)NC(=O)O |

| Appearance | Typically a white to off-white solid |

| Chirality | (S)-configuration at the α-carbon |

Section 2: Synthesis of N-methoxycarbonyl-L-tryptophan

The synthesis of N-methoxycarbonyl-L-tryptophan is a standard protection reaction, typically achieved via a Schotten-Baumann reaction. This involves the acylation of the α-amino group of L-tryptophan with methyl chloroformate under basic conditions. The base is essential to deprotonate the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of the chloroformate.

Caption: Synthesis workflow for N-methoxycarbonyl-L-tryptophan.

Experimental Protocol: Synthesis of N-methoxycarbonyl-L-tryptophan

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

-

Dissolution: Dissolve L-tryptophan (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 1M NaOH, 2.2 eq). The reaction is typically performed in a mixed solvent system like 1,4-dioxane and water to ensure solubility of both the amino acid and the acylating agent. Cool the solution to 0-5 °C in an ice bath.

-

Causality: The basic condition deprotonates the amino group, making it a potent nucleophile. The low temperature helps to control the exothermicity of the reaction and minimize side reactions.

-

-

Acylation: While stirring vigorously, add methyl chloroformate (1.1 eq) dropwise to the cooled solution, ensuring the temperature remains below 10 °C. The reaction mixture is stirred at low temperature for 1-2 hours and then allowed to warm to room temperature for an additional 2-4 hours.

-

Causality: Dropwise addition prevents a rapid, uncontrolled reaction. Vigorous stirring is necessary to overcome the biphasic nature of the reaction mixture.

-

-

Reaction Monitoring & Quenching: Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, the reaction can be quenched.

-

Work-up and Isolation: a. Transfer the reaction mixture to a separatory funnel and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted methyl chloroformate and byproducts. b. Acidify the aqueous layer to a pH of ~2-3 using a strong acid (e.g., 1M HCl). This protonates the carboxylic acid, causing the product to precipitate or become extractable into an organic solvent.

-

Self-Validation: The formation of a precipitate upon acidification is a strong indicator of successful product formation. c. Extract the product into an organic solvent such as ethyl acetate (3x volumes). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-methoxycarbonyl-L-tryptophan.[4]

Section 3: Spectroscopic Characterization and Validation

Unambiguous structural confirmation and purity assessment are critical. A combination of NMR, IR, and MS is used to validate the identity of the synthesized N-methoxycarbonyl-L-tryptophan.

Caption: General workflow for spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic protons of the indole ring typically appear between δ 7.0-8.0 ppm.[5] The indole N-H proton is often a broad singlet downfield (> δ 10 ppm in DMSO-d₆).[5] A key diagnostic signal is a sharp singlet around δ 3.6-3.7 ppm corresponding to the three protons of the methoxy group (-OCH₃). The α-proton (α-H) and β-protons (β-CH₂) of the amino acid backbone will appear as multiplets, typically between δ 3.0-4.5 ppm.[6]

-

¹³C NMR: The carbon spectrum will show a signal for the carbonyl of the carboxylic acid (~174 ppm), the urethane carbonyl (~157 ppm), and the methoxy carbon (~52 ppm). Aromatic carbons of the indole ring will resonate in the δ 110-138 ppm region.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-H Stretch: A peak around 3300-3400 cm⁻¹ corresponds to the N-H stretching of the urethane and the indole ring.[8][9]

-

C=O Stretches: Two strong absorption bands are expected in the carbonyl region. The carboxylic acid C=O stretch appears around 1700-1725 cm⁻¹, while the urethane C=O stretch is typically observed around 1690-1715 cm⁻¹.

-

C-O Stretch: A signal corresponding to the C-O stretching of the ester and carboxylic acid groups will be present in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Electrospray Ionization (ESI): In positive ion mode ESI-MS, the molecule is expected to be detected as the protonated molecular ion [M+H]⁺ at m/z 263.1. Adducts with sodium [M+Na]⁺ at m/z 285.1 may also be observed.

-

Fragmentation: A characteristic fragmentation pathway for tryptophan derivatives is the loss of the side chain, leading to a prominent fragment ion corresponding to the indolemethyl cation at m/z 130.[1][10]

Table 2: Predicted Spectroscopic Data for N-methoxycarbonyl-L-tryptophan

| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z |

| ¹H NMR | Indole N-H | > 10 ppm (broad s) |

| Aromatic C-H | 7.0 - 8.0 ppm (m) | |

| α-NH | ~7.5-8.5 ppm (d, coupling to α-H) | |

| α-CH | 4.2 - 4.6 ppm (m) | |

| β-CH₂ | 3.1 - 3.4 ppm (m) | |

| Methoxy (-OCH₃) | ~3.65 ppm (s, 3H) | |

| ¹³C NMR | Carboxyl C=O | ~174 ppm |

| Urethane C=O | ~157 ppm | |

| Indole Carbons | 110 - 138 ppm | |

| α-C | ~55 ppm | |

| Methoxy C | ~52 ppm | |

| β-C | ~28 ppm | |

| IR (cm⁻¹) | N-H Stretch | 3300 - 3400 cm⁻¹ |

| C=O Stretch (Acid) | 1700 - 1725 cm⁻¹ | |

| C=O Stretch (Urethane) | 1690 - 1715 cm⁻¹ | |

| MS (ESI+) | [M+H]⁺ | 263.1 |

| [M+Na]⁺ | 285.1 | |

| Major Fragment | 130.1 (Indolemethyl cation) |

Section 4: Applications in Research and Development

N-methoxycarbonyl-L-tryptophan is a versatile chiral building block for the synthesis of complex organic molecules, including pharmaceuticals and peptides.

Role as a Chiral Building Block

The primary application is in multi-step organic synthesis where the introduction of a tryptophan moiety is required. With the amino group protected, chemists can perform selective reactions on the carboxylic acid (e.g., esterification, amide bond formation) or potentially on the indole ring without interference from the α-amino group.[11]

Use in Peptide Synthesis

While less common in modern solid-phase peptide synthesis (SPPS) than Fmoc or Boc, the Moc group is a valid protecting group, particularly for solution-phase synthesis.[2] The choice of a protecting group is a strategic decision based on the overall synthetic plan.

-

Orthogonality: The Moc group's stability profile differs from acid-labile (Boc) and base-labile (Fmoc) groups. It is generally stable to the acidic conditions used to remove Boc groups and the basic conditions for Fmoc removal.

-

Cleavage: The removal of the Moc group typically requires harsher conditions, such as saponification with strong base (e.g., NaOH) or strong acid hydrolysis, which can limit its utility if other sensitive functional groups are present.[12] However, this stability can be an advantage when other, more labile protecting groups need to be removed selectively.

Caption: Use of N-Moc-L-Tryptophan in dipeptide synthesis.

Conclusion

N-methoxycarbonyl-L-tryptophan represents a synthetically valuable derivative of a crucial essential amino acid. Its utility stems from the effective masking of the α-amino group, which enables regioselective reactions at other sites within the molecule. This guide has detailed its fundamental structure, provided a robust protocol for its synthesis, outlined the key analytical techniques for its validation, and discussed its strategic role as a chiral building block in synthetic chemistry. For researchers in drug discovery and peptide chemistry, a thorough understanding of such protected amino acids is essential for the rational design and efficient execution of complex molecular syntheses.

References

-

Chemsigma. (n.d.). N-Fmoc-4-methoxy-L-tryptophan [1205553-56-5]. Retrieved February 6, 2026, from [Link]

-

Aralez Bio. (n.d.). Fmoc-N-methyl-7-methoxy-L-tryptophan. Retrieved February 6, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). Fmoc-L-tryptophan. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). Fmoc-L-tryptophan. Retrieved February 6, 2026, from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 6, 2026, from [Link]

- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(10), 747-757.

-

Organic Syntheses. (n.d.). N-Boc-l-tryptophan methyl ester. Retrieved February 6, 2026, from [Link]

- Houben-Weyl. (2005). Cleavage of the 9-Fluorenylmethoxycarbonyl Group. In Science of Synthesis.

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 6, 2026, from [Link]

- Google Patents. (n.d.). CN113861097A - Synthesis method of multi-configuration 1-Boc-N-Fmoc tryptophan compound.

- Wang, H., et al. (2014). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Molecules, 19(11), 17758-17770.

-

ResearchGate. (n.d.). ¹H NMR spectra of 50 mM L‐tryptophan sample without and with water suppression. Retrieved February 6, 2026, from [Link]

- Wiley-VCH. (2009). Protection Reactions. In The Practice of Peptide Synthesis.

-

NIST. (n.d.). L-Tryptophan. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of L‐Tryptophan Analogs by Ancestral L‐Tryptophan Synthase β‐Subunit with High Organic Solvent Tolerance. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved February 6, 2026, from [Link]

- Albericio, F., et al. (2002). Amino Acid-Protecting Groups. Chemical Reviews, 102(8), 2825-2854.

-

MassBank. (2009). L-Tryptophan; LC-ESI-ITFT; MS2; m/z:188.07; POS. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). 13C NMR analysis of tryptophan incorporation assay. Retrieved February 6, 2026, from [Link]

- Stoyanov, S., et al. (2008). Solid-state IR-LD spectroscopy of L-tryptophan containing dipeptides L-tryptophyl-L-methionine (H-Trp-Met-OH) and L-methionyl-L-tryptophan (H-Met-Trp-OH). Journal of Molecular Structure, 875(1-3), 258-264.

-

PubChem. (n.d.). N-Fmoc-7-methoxy-L-tryptophan. Retrieved February 6, 2026, from [Link]

- Google Patents. (n.d.). CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester.

-

BMRB. (n.d.). BMRB entry bmse000050 - L-Tryptophan. Retrieved February 6, 2026, from [Link]

- Stathopoulos, P., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(16), 3657.

-

ResearchGate. (n.d.). FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP. Retrieved February 6, 2026, from [Link]

-

NIST. (n.d.). L-Tryptophan, 2TMS derivative. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). ESI-MS/MS spectra of (A) tryptophan, (B) N α -methyl tryptophan, and (C) N α ,N α -dimethyl tryptophan. Retrieved February 6, 2026, from [Link]

-

Australian National University. (1999). Infrared spectral, structural, and conformational studies of zwitterionic L-tryptophan. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). 5-Methoxytryptophan. Retrieved February 6, 2026, from [Link]

Sources

- 1. massbank.eu [massbank.eu]

- 2. peptide.com [peptide.com]

- 3. connectsci.au [connectsci.au]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. L-Tryptophan(73-22-3) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. application.wiley-vch.de [application.wiley-vch.de]

An In-Depth Technical Guide to the Thermodynamic Stability of (Methoxycarbonyl)-L-tryptophan

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing its shelf-life, safety, and efficacy. (Methoxycarbonyl)-L-tryptophan, a key derivative of the essential amino acid L-tryptophan, presents unique stability challenges owing to its indole moiety and ester linkage. This guide provides a comprehensive framework for assessing the thermodynamic stability of this molecule. It moves beyond procedural enumeration to explain the causal relationships behind experimental design, integrating thermal analysis, forced degradation studies, and chromatographic techniques. The protocols detailed herein are designed as self-validating systems, grounded in authoritative standards from the International Council for Harmonisation (ICH) to ensure scientific integrity and regulatory compliance.

Introduction: The Criticality of Stability Assessment

This compound is a molecule of significant interest in pharmaceutical and biochemical research. As a modified amino acid, its purity and integrity are paramount. Thermodynamic stability dictates the conditions under which the molecule remains chemically and physically unchanged. An unstable compound can lead to loss of potency, formation of potentially toxic degradants, and altered bioavailability. For researchers and drug developers, a thorough understanding of a compound's stability profile is not merely a regulatory hurdle but a fundamental component of quality by design (QbD).

This guide will elucidate the principles and methodologies required to construct a robust stability profile for this compound, focusing on:

-

Intrinsic Solid-State Stability: Assessing the molecule's inherent thermal resilience.

-

Degradation Pathways: Identifying how the molecule breaks down under stress.

-

Predictive Stability Modeling: Using accelerated studies to forecast long-term behavior.

Theoretical Foundations of Stability

The thermodynamic stability of a pharmaceutical solid is governed by its Gibbs free energy (G). A molecule will always tend toward its lowest energy state. The change in Gibbs free energy (ΔG) for any process, including degradation, is a function of enthalpy (ΔH) and entropy (ΔS), as described by the equation:

ΔG = ΔH – TΔS [1]

For this compound, several degradation pathways are plausible due to its structure:

-

Oxidation: The indole ring of tryptophan is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metals, or peroxides.[2] This is often a primary degradation route for tryptophan and its derivatives, leading to colored degradants like kynurenine.[3][4][5]

-

Hydrolysis: The methoxycarbonyl (ester) group is susceptible to hydrolysis, particularly at non-neutral pH, which would yield L-tryptophan and methanol.

-

Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation, often through radical mechanisms.[6]

Understanding these potential pathways is crucial for designing targeted stability studies.

Core Methodologies for Stability Characterization

A multi-faceted approach is required to build a comprehensive stability profile. The following techniques provide complementary information on the physical and chemical stability of this compound.

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is a cornerstone of solid-state characterization.[7] It measures the difference in heat flow between a sample and a reference as a function of temperature.[8] This technique is not just for determining the melting point; it provides critical data on purity, polymorphism, and solid-state transitions.[9][10] For this compound, an endothermic peak represents melting, and its temperature and enthalpy (ΔH_fus) are key stability indicators.[11] A sharp peak suggests high purity, whereas a broad peak may indicate impurities or multiple thermal events. The presence of multiple melting points or exothermic events before melting could signify polymorphic transitions, where a less stable crystal form converts to a more stable one upon heating.[1] This is a critical consideration, as different polymorphs can have vastly different stabilities and bioavailabilities.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, non-reactive aluminum pan. Crimp a lid onto the pan. Prepare an empty, sealed pan as a reference.

-

Thermal Program: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation during the scan.

-

Heating Ramp: Heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature well above the expected melting point (e.g., 300 °C).

-

Data Analysis: Record the heat flow versus temperature. Determine the onset temperature of melting, the peak melting temperature (T_m), and the enthalpy of fusion (ΔH_fus) by integrating the area under the melting endotherm.

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature. It is essential for determining the thermal decomposition temperature and for detecting the presence of residual solvents or water, which can act as plasticizers and accelerate degradation. For this compound, TGA complements DSC by distinguishing between melting (a phase change with no mass loss) and decomposition (a chemical change with mass loss).[12] The onset of mass loss provides a clear upper limit for the thermal stability of the compound.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA pan (ceramic or platinum).

-

Thermal Program: Place the pan in the TGA furnace. Purge with an inert gas (e.g., nitrogen at 50-100 mL/min).

-

Heating Ramp: Heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 600 °C) to ensure complete decomposition.

-

Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.

Forced Degradation (Stress) Studies

Expertise & Causality: Forced degradation studies are the linchpin for developing and validating a stability-indicating analytical method.[13] By intentionally exposing the drug substance to harsh conditions, we can generate degradation products and establish the primary degradation pathways.[14] This is a requirement under ICH guidelines and is fundamental to understanding the molecule's vulnerabilities. The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%, which is sufficient to detect and resolve degradation products from the parent peak in a chromatogram.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Aliquot the stock solution into separate, transparent vials for each stress condition:

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C.

-

Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature (base hydrolysis is often rapid).

-

Oxidation: Add 3% H₂O₂ and keep at room temperature.

-

Thermal Stress (Solution): Heat the stock solution at 60 °C.

-

Thermal Stress (Solid): Store the solid powder at 60 °C.

-

Photostability: Expose the solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.

-

-

Time Points: Sample from each condition at various time points (e.g., 2, 4, 8, 24, 48 hours). Neutralize the acid and base samples before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 4).

The Stability-Indicating Method: HPLC

Expertise & Causality: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is one that can accurately quantify the decrease of the active drug substance while simultaneously detecting and separating all degradation products.[15] Method validation according to ICH Q2(R1) guidelines is essential to ensure the trustworthiness of the stability data.[3] For tryptophan derivatives, a reversed-phase HPLC method with UV detection is often suitable, as the indole ring is a strong chromophore.

-

Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which provides good retention for moderately polar compounds.

-

Mobile Phase: Use a gradient elution to resolve early-eluting polar degradants from the parent compound and any later-eluting non-polar degradants.

-

Mobile Phase A: 0.1% Formic Acid in Water (provides good peak shape for acidic analytes).

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with a high percentage of A (e.g., 95%) and ramp to a high percentage of B over 20-30 minutes.

-

-

Detection: Use a photodiode array (PDA) detector. The indole ring of tryptophan has a characteristic absorbance around 280 nm. A PDA detector is crucial as it allows for the analysis of peak purity and can help identify degradants that may have different UV spectra from the parent compound.

-

Method Validation:

-

Specificity: Inject samples from the forced degradation study. The method is specific if all degradation product peaks are baseline-resolved from the parent peak.

-

Linearity, Accuracy, Precision: Perform these standard validation experiments as per ICH guidelines.

-

System Suitability: Before each run, inject a standard solution to verify that the system is performing correctly (checking parameters like theoretical plates, tailing factor, and reproducibility). This is a self-validating check that ensures the integrity of each data set.

-

Data Presentation and Interpretation

Raw data must be synthesized into a clear, interpretable format.

Table 1: Summary of Thermal Analysis Data

| Parameter | Value | Interpretation |

| Melting Point (DSC, T_onset) | e.g., 185.4 °C | High melting point suggests a stable crystal lattice. |

| Enthalpy of Fusion (DSC, ΔH_fus) | e.g., 150.2 J/g | Indicates the energy required to break the crystal lattice. |

| Decomposition Temp (TGA, T_onset) | e.g., 210.1 °C | The compound is thermally stable up to this temperature. |

Table 2: Forced Degradation Study Results (% Degradation)

| Condition | Time (h) | % Degradation of Parent | No. of Degradants Detected |

| 0.1 M HCl, 60°C | 24 | 8.5% | 2 |

| 0.1 M NaOH, RT | 4 | 15.2% | 1 |

| 3% H₂O₂, RT | 8 | 18.9% | 4 |

| Photostability | 48 | 6.1% | 3 |

Interpretation: The data in Table 2 suggests that this compound is most susceptible to oxidative degradation, followed by base-catalyzed hydrolysis. This insight is critical for formulation and packaging decisions, suggesting that protection from oxidizing agents and alkaline conditions is necessary.

Long-Term Stability Assessment (ICH Guidelines)

Expertise & Causality: While forced degradation reveals how a molecule degrades, formal stability studies according to ICH Q1A(R2) guidelines determine how fast it degrades under defined storage conditions to establish a re-test period or shelf-life.[16][17][18] These studies are the authoritative standard for regulatory submissions.

-

Batch Selection: Place at least three primary batches of this compound on stability.

-

Storage Conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH.

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Tests: At each time point, perform a full suite of tests including: Assay (by HPLC), Degradation Products (by HPLC), Appearance, and any other critical quality attributes.

-

Evaluation: Analyze the data for trends. Significant change in an accelerated study (e.g., >5% degradation) would trigger the need for intermediate storage condition testing (30 °C / 65% RH).[16]

Visualizing Workflows and Relationships

Diagrams provide an intuitive understanding of complex processes and relationships.

Diagram 1: Overall Stability Assessment Workflow

Caption: Workflow for comprehensive stability assessment of an API.

Diagram 2: Degradation Pathways and Detection Methods

Sources

- 1. tainstruments.com [tainstruments.com]

- 2. biopharminternational.com [biopharminternational.com]

- 3. researchgate.net [researchgate.net]

- 4. Tryptophan degradation as a systems phenomenon in inflammation – an analysis across 13 chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quercus.be [quercus.be]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. veeprho.com [veeprho.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. annexpublishers.com [annexpublishers.com]

- 12. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rjptonline.org [rjptonline.org]

- 14. ajpsonline.com [ajpsonline.com]

- 15. Stability of tryptophan during food processing and storage. 2. A comparison of methods used for the measurement of tryptophan losses in processed foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. database.ich.org [database.ich.org]

- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. ICH Official web site : ICH [ich.org]

- 19. ema.europa.eu [ema.europa.eu]

pKa values of (Methoxycarbonyl)-L-tryptophan

An In-Depth Technical Guide to the pKa Values of (Methoxycarbonyl)-L-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the ionization state of a molecule at a given pH. For drug candidates, pKa values profoundly influence essential pharmacokinetic properties, including solubility, lipophilicity, membrane permeability, and metabolic stability. This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the pKa values of N-(Methoxycarbonyl)-L-tryptophan. As a derivative of the essential amino acid L-tryptophan, this compound features a methoxycarbonyl protecting group that alters the ionization behavior of the parent molecule. This document delves into the expected effects of this modification and presents detailed, field-proven protocols for experimental determination using potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis. Furthermore, it touches upon computational approaches for pKa prediction, offering a holistic framework for researchers engaged in pharmaceutical development and molecular characterization.

Introduction: The Significance of pKa in Drug Development

The ionization state of an active pharmaceutical ingredient (API) is a cornerstone of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1] The majority of pharmaceuticals contain ionizable groups, and their charge at physiological pH (typically ranging from 1.5 in the stomach to 7.4 in the blood) dictates their interaction with biological membranes and target proteins.[1] N-(Methoxycarbonyl)-L-tryptophan, a protected form of L-tryptophan, possesses distinct ionizable sites whose pKa values are fundamental to predicting its behavior in biological systems.

The parent L-tryptophan has two primary ionizable groups: the α-carboxylic acid (pKa₁ ≈ 2.83) and the α-amino group (pKa₂ ≈ 9.39).[2] The indole side chain's N-H group is exceedingly weakly acidic (pKa > 16) and does not typically ionize in aqueous solution. In N-(Methoxycarbonyl)-L-tryptophan, the α-amino group is acylated to form a carbamate. This modification removes the basicity of the amino group, leaving two key ionizable protons:

-

The α-Carboxylic Acid Proton (pKa₁): The electron-withdrawing nature of the adjacent methoxycarbonyl group is expected to increase the acidity of the carboxylic acid, resulting in a pKa value lower than that of native tryptophan.

-

The Indole N-H Proton (pKa₂): This proton remains very weakly acidic and its pKa is generally not determined under standard aqueous conditions.

This guide focuses on the robust determination of the carboxylic acid pKa (pKa₁), which is the most physiologically relevant ionization for this molecule.

Theoretical Framework and Expected Values

Understanding the electronic effects of the N-methoxycarbonyl group is key to predicting its influence on the carboxylic acid's pKa. The carbamate group exerts an inductive electron-withdrawing effect, which stabilizes the carboxylate conjugate base. This stabilization facilitates the release of the proton, thereby lowering the pKa.

For context, predicted pKa values for other N-protected tryptophan derivatives, such as N-α-Fmoc-N(in)-Boc-L-tryptophan, show a carboxylic acid pKa of approximately 3.71.[3] While this provides a useful reference, the electronic and steric differences between protecting groups necessitate direct experimental determination for N-(Methoxycarbonyl)-L-tryptophan.

Table 1: Comparison of pKa Values for L-Tryptophan and Related Compounds

| Compound | Ionizable Group | Typical pKa Value | Reference(s) |

| L-Tryptophan | α-Carboxylic Acid | 2.83 | [2] |

| α-Ammonium | 9.39 | [4] | |

| N-α-Fmoc-N(in)-Boc-L-tryptophan | α-Carboxylic Acid | 3.71 (Predicted) | [3] |

| N-(Methoxycarbonyl)-L-tryptophan | α-Carboxylic Acid | To be determined |

The ionization equilibria for N-(Methoxycarbonyl)-L-tryptophan are visualized in the diagram below.

Caption: Ionization equilibrium of the carboxylic acid group.

Experimental Determination of pKa

A multi-method approach ensures the accuracy and reliability of pKa determination. Potentiometric titration is the benchmark method, while spectroscopic and electrophoretic techniques offer complementary advantages.

Potentiometric Titration

This method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the acid and its conjugate base are in equal concentrations.[5][6]

Protocol for Potentiometric Titration:

-

System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25°C).[7]

-

Sample Preparation: Accurately weigh and dissolve N-(Methoxycarbonyl)-L-tryptophan in a suitable solvent (e.g., water or a water/co-solvent mixture like methanol if solubility is limited) to a final concentration of approximately 1-10 mM.[7] To ensure a constant ionic environment, add a background electrolyte like 0.15 M KCl.[7]

-

Initial Acidification: Acidify the sample solution to a starting pH of ~2.0 with a standardized HCl solution (e.g., 0.1 M). This ensures the carboxylic acid is fully protonated at the start of the titration.

-

Titration: Place the solution in a thermostatted vessel with continuous stirring. Purge with an inert gas like nitrogen to displace dissolved CO₂.[7] Titrate the solution by adding small, precise aliquots of a standardized, carbonate-free NaOH solution (e.g., 0.1 M).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point. For higher accuracy, calculate the first (ΔpH/ΔV) and second (Δ²pH/ΔV²) derivatives of the curve. The equivalence point is the peak of the first derivative plot, and the pKa corresponds to the point of maximum buffer capacity on the original curve.[6]

Caption: Workflow for pKa determination via potentiometric titration.

UV-Vis Spectrophotometry

This technique is particularly useful when an ionizable group is part of or adjacent to a chromophore. The UV absorbance spectrum of the tryptophan indole ring changes based on its environment and, to a lesser extent, the ionization of the nearby carboxyl group. By measuring absorbance at a fixed wavelength across a range of pH values, a sigmoidal curve can be generated, with the inflection point representing the pKa.[8]

Protocol for Spectrophotometric Titration:

-

Wavelength Selection: Record the UV-Vis spectrum of N-(Methoxycarbonyl)-L-tryptophan in both highly acidic (pH ~1) and mildly basic (pH ~7) solutions. Identify a wavelength with the largest difference in absorbance between the protonated and deprotonated forms. The indole ring typically absorbs around 280 nm.[9]

-

Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range (e.g., from pH 1.5 to 5.5 in 0.2-0.5 pH unit increments).

-

Sample Measurement: Prepare a set of solutions with a constant concentration of the analyte in each of the different pH buffers.

-

Data Acquisition: Measure the absorbance of each solution at the pre-determined analytical wavelength.

-

Data Analysis: Plot absorbance versus pH. Fit the data to the Henderson-Hasselbalch equation to derive the pKa from the inflection point of the resulting sigmoidal curve.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that can be used to determine pKa by measuring the effective electrophoretic mobility of an analyte as a function of the background electrolyte pH.[10] As the pH changes, the charge of the molecule changes, which directly affects its migration velocity in an electric field.

Protocol for CE-based pKa Determination:

-

System Setup: Use a fused-silica capillary and a CE system equipped with a suitable detector (e.g., UV-Vis).[11]

-

Electrolyte Preparation: Prepare a series of background electrolytes with identical ionic strength but varying pH values, covering the range of interest.

-

Mobility Measurement: Inject a small plug of the analyte solution and apply a voltage. Measure the migration time at each pH. The effective mobility (μ_eff) is calculated from the migration time and capillary dimensions.

-

Data Analysis: Plot the effective mobility versus pH. The resulting sigmoidal curve is fitted to a standard equation relating mobility to pH and pKa to determine the pKa value. This method is highly automated and requires minimal sample amounts.[12]

Computational pKa Prediction

In addition to experimental methods, computational chemistry offers valuable tools for estimating pKa values.[13] These in silico methods are particularly useful for early-stage drug discovery to screen large libraries of compounds.[1]

Approaches often involve quantum mechanical calculations, such as Density Functional Theory (DFT), combined with a continuum solvation model to compute the Gibbs free energy change of the deprotonation reaction in solution.[14][15] While powerful, the accuracy of these predictions can be limited by the chosen theoretical level and solvation model. Therefore, computational results should ideally be used to guide and complement experimental findings rather than replace them.

Conclusion

Determining the pKa of N-(Methoxycarbonyl)-L-tryptophan is essential for understanding its pharmaceutical potential. The introduction of the methoxycarbonyl group is predicted to increase the acidity of the α-carboxylic acid compared to the parent L-tryptophan. This guide outlines a robust, multi-faceted strategy for the precise determination of this value. Potentiometric titration serves as the foundational method, providing high accuracy and reliability. Complementary techniques like UV-Vis spectrophotometry and capillary electrophoresis offer alternative approaches that can validate the results and are amenable to different experimental constraints. By integrating these experimental methodologies with theoretical and computational insights, researchers can build a comprehensive physicochemical profile of N-(Methoxycarbonyl)-L-tryptophan, facilitating informed decisions in the drug development pipeline.

References

-

Scribd. Determination of Pka and Pi Values of Amino Acids Through Titration. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

-

ChemBK. N-α-Fmoc-N(in)-Boc-L-tryptophan - Physico-chemical Properties. [Link]

-

ResearchGate. The pka and isoelectric point values of lysine, methionine, and tryptophan. [Link]

-

National Center for Biotechnology Information. Computer Prediction of pKa Values in Small Molecules and Proteins. [Link]

-

National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]

-

National Center for Biotechnology Information. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. [Link]

-

YouTube. Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point. [Link]

-

PubChem. L-Tryptophan. [Link]

-

GeeksforGeeks. Titration Curve of Amino Acids - Experiment, Significance, pKa. [Link]

-

University of Calgary. Ch27 pKa and pI values. [Link]

-

Isca Biochemicals. Amino acid pKa and pKi values. [Link]

-

National Center for Biotechnology Information. A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate. [Link]

-

MDPI. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]

-

Analiza. Using Capillary Electrophoresis to Measure pKa. [Link]

-

Quora. What is the reason for the high pKa value of aromatic amino acids?. [Link]

-

Food Technology and Biotechnology. Spectrophotometric Method for Determination of Tryptophan in Protein Hydrolysates. [Link]

-

ResearchGate. Computational Approaches to Predict pKa Values. [Link]

-

National Center for Biotechnology Information. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach. [Link]

-

Rowan Scientific. How to Predict pKa. [Link]

-

ResearchGate. Determination of Amino Acids by Capillary Electrophoresis-Electrospray Ionization-Mass Spectrometry: An Evaluation of Different Protein Hydrolysis Procedures. [Link]

-

TSI Journals. Anovel approach for the spectrophotometric determination of tryptophan in drug samples of different origins using homemade FIA/ merging zones techniques. [Link]

-

PubChem. N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-formyl-L-tryptophan. [Link]

-

bioRxiv. Improving Small Molecule pKa Prediction Using Transfer Learning with Graph Neural Networks. [Link]

-

MDPI. Spectroscopic Analysis of Tryptophan as a Potential Optical Biomarker for Estimating the Time of Death. [Link]

-

SciSpace. Capillary Electrophoresis Method for the Determination of Amino Acids in Pharmaceutical Samples Based on Precolumn Derivatizatio. [Link]

-

MDPI. Tryptophan, an Amino-Acid Endowed with Unique Properties and Its Many Roles in Membrane Proteins. [Link]

-

PubMed. Spectrophotometric determination of tryptophan and tyrosine in peptides and proteins based on new color reactions. [Link]

-

Master Organic Chemistry. Five Key Factors That Influence Acidity. [Link]

-

PubMed. Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry. [Link]

-

Reddit. MCAT Biochem: pKA values to know for amino acids?. [Link]

-

National Center for Biotechnology Information. A summary of the measured pK values of the ionizable groups in folded proteins. [Link]

Sources

- 1. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iscabiochemicals.com [iscabiochemicals.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. scispace.com [scispace.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spectroscopic Analysis of Tryptophan as a Potential Optical Biomarker for Estimating the Time of Death [mdpi.com]

- 10. analiza.com [analiza.com]

- 11. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]

- 12. Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. How to Predict pKa | Rowan [rowansci.com]

Molecular Architecture & Chiral Recognition Mechanisms

The Role of Moc-L-Trp in Chiral Resolution Studies: A Technical Guide

Executive Summary

Moc-L-Trp (N-(Methoxycarbonyl)-L-tryptophan) serves a dual function in high-precision chiral resolution studies: it acts as a critical molecular probe for characterizing Chiral Stationary Phase (CSP) mechanisms and as a high-value target intermediate in the synthesis of pharmaceutical alkaloids (e.g., Tadalafil analogs, Ko143). Its unique molecular architecture—featuring a

This guide details the mechanistic role of Moc-L-Trp in chiral recognition, provides validated protocols for its enantioseparation, and outlines its application in industrial purification workflows.

To understand the role of Moc-L-Trp in resolution studies, one must analyze its interaction potential. Unlike simple amino acids, the Methoxycarbonyl (Moc) protecting group alters the electronic and steric profile of Tryptophan, enabling specific "lock-and-key" interactions.

The "Three-Point Interaction" Model

Chiral resolution requires a minimum of three simultaneous interactions between the selector (CSP) and the selectand (Moc-L-Trp). Moc-L-Trp offers:

-

-Donor Site (Indole Ring): The electron-rich indole system interacts strongly with

-

Hydrogen Bond Donor/Acceptor (Carbamate -NH-CO-OMe): The Moc group provides a rigid H-bond donor (NH) and acceptor (Carbonyl O), essential for directional orientation.

-

Anionic/H-Bond Site (Carboxyl Group): Depending on pH, the C-terminal acts as an ionic anchor or H-bond donor/acceptor.

Mechanistic Diagram

The following diagram illustrates the binding mode of Moc-L-Trp on a typical

Caption: Mechanistic interaction map showing the tripartite binding forces between Moc-L-Trp and a Chiral Stationary Phase.

Moc-L-Trp as a Benchmark Probe for CSPs

In the development of new chiral columns, Moc-L-Trp is frequently used as a benchmark analyte to determine the

Pirkle-Type Phases (Donor-Acceptor)

-

Role: Moc-L-Trp acts as a

-donor probe. -

Observation: Strong retention on phases containing electron-deficient aromatic rings (e.g., 3,5-dinitrobenzoyl derivatives) confirms the accessibility of the CSP's

-acid sites. -

Metric: A high separation factor (

) indicates successful complementary

Polysaccharide Phases (Amylose/Cellulose)

-

Role: Probing the inclusion complex.

-

Observation: The bulky Moc group and indole ring must fit into the chiral grooves of the polysaccharide helix.

-

Significance: Successful resolution of Moc-L-Trp vs. Moc-D-Trp validates the column's ability to discriminate based on the shape of the N-protecting group.

Comparative Performance Data (Typical Values):

| CSP Type | Column Example | Mobile Phase Mode | Selectivity ( | Resolution ( | Dominant Mechanism |

| Pirkle | Whelk-O 1 | Normal Phase (Hex/IPA) | 1.35 | 4.2 | |

| Amylose | CHIRALPAK IA | Reversed Phase (MeOH/H2O) | 1.28 | 3.5 | Inclusion + H-Bond |

| Cinchona | ZWIX(+) | Polar Organic (MeOH/Acid) | 1.45 | 5.0 | Ionic Interaction (Zwitterionic) |

Experimental Protocol: Enantioseparation of Moc-DL-Trp

This protocol describes the resolution of Moc-DL-Trp using a Polysaccharide-based CSP under Reversed-Phase conditions. This method is preferred for scalability and compatibility with LC-MS.

Materials

-

Analyte: Racemic N-(Methoxycarbonyl)-tryptophan (Moc-DL-Trp).

-

Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK IA-3), 3 µm, 4.6 x 150 mm.

-

Solvents: Methanol (LC-MS grade), Water (Milli-Q), Formic Acid (FA).

Method Parameters

-

Mobile Phase: Methanol / Water / Formic Acid (70 : 30 : 0.1 v/v/v).

-

Flow Rate: 0.5 mL/min.

-

Temperature: 25°C.

-

Detection: UV @ 280 nm (targeting the Indole chromophore).

-

Injection Volume: 5 µL (1 mg/mL solution in MeOH).

Step-by-Step Workflow

-

Equilibration: Flush the column with 10 column volumes (CV) of mobile phase until the baseline stabilizes.

-

Blank Run: Inject pure methanol to ensure no carryover or ghost peaks.

-

Sample Preparation: Dissolve Moc-DL-Trp in Methanol. Filter through a 0.22 µm PTFE filter.

-

Execution: Inject sample. The L-enantiomer typically elutes first on Amylose columns under these conditions (check specific column CoA for elution order).

-

Calculation: Calculate Resolution (

) using the half-width method:

Industrial Relevance: Tadalafil Synthesis

Moc-L-Trp is not just a laboratory curiosity; it is a key intermediate in the synthesis of Tadalafil (Cialis) and other PDE5 inhibitors. The industrial "resolution study" often involves:

-

Enzymatic Resolution: Using proteases (e.g., Alcalase) to selectively hydrolyze the ester of Moc-DL-Trp-OMe, leaving the desired isomer intact or hydrolyzed.

-

Chiral Pool Synthesis: Starting from pure L-Tryptophan and introducing the Moc group without racemization.

-

QC Monitoring: Using the HPLC protocols described above to ensure the Optical Purity (% ee) of the Moc-L-Trp intermediate exceeds 99.5% before the Pictet-Spengler cyclization step.

References

-

Hino, T., et al. (1989). "Enantiospecific Synthesis with Amino Acids. Part 1. Tryptophan as a Starting Material."[1] Chemical and Pharmaceutical Bulletin, 37(10), 2596-2600.

-

Lindner, W., et al. (2015).[2] "Enantiomeric Separation of Monosubstituted Tryptophan Derivatives... with Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase."[1][2][3] International Journal of Tryptophan Research, 8, 1-5.[1]

-

Trapp, N., et al. (2023). "Synthesis of the Multidrug Reversal Agent Ko143 and Its Parent Natural Product Fumitremorgin C." Helvetica Chimica Acta.

-

Phenomenex. (2014). "HPLC Enantioseparation of N-FMOC and N-Moc α-Amino Acids Using Lux® Polysaccharide-Based CSPs." Technical Note TN-1128.

Sources

- 1. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles [mdpi.com]

Technical Guide: (Methoxycarbonyl)-L-tryptophan (Moc-L-Trp)

This technical guide details the chemical identity, synthesis, and application of

Executive Summary

-(Methoxycarbonyl)-L-tryptophan (Moc-L-Trp-OH) is a protected derivative of the essential amino acid L-tryptophan. Unlike the bulky Fluorenylmethyloxycarbonyl (Fmoc) or Benzyloxycarbonyl (Cbz) groups, the Methoxycarbonyl (Moc) group offers a smaller, more stable carbamate protection that is resistant to hydrogenolysis and mild bases. This compound serves as a critical chiral building block in the synthesis of indole alkaloids, tetrahydro-Part 1: Chemical Identity & Physiochemical Profile

The precise identification of Moc-L-Trp is critical, as it is often confused with its methyl ester analog or other carbamate-protected tryptophans.

Core Identifiers

| Parameter | Technical Specification |

| Chemical Name | |

| Common Synonyms | Moc-L-Trp-OH; N-Carbomethoxy-L-tryptophan; Moc-Trp |

| CAS Number | 7424-08-0 (Free Acid) |

| Related CAS | 58635-46-4 (Methyl Ester form: Moc-L-Trp-OMe) |

| Molecular Formula | |

| Molecular Weight | 262.26 g/mol |

| Chirality | L-Isomer ( |

Physiochemical Properties[1]

-

Appearance: White to off-white crystalline powder.

-

Solubility: Soluble in organic solvents (Methanol, DMSO, DMF); sparingly soluble in water (unless pH adjusted > 7).

-

Melting Point: Typically 100–105 °C (Note: The methyl ester melts at ~99–101 °C; the free acid melting point can vary based on hydration/purity).

-

Stability: Stable under standard laboratory conditions. The Moc group is generally stable to acidic conditions (e.g., TFA) used to remove Boc groups, but requires strong alkaline hydrolysis or specific enzymatic cleavage for removal.

Part 2: Synthesis & Manufacturing Pathways

The synthesis of Moc-L-Trp follows a classic Schotten-Baumann reaction protocol, utilizing methyl chloroformate as the acylating agent under controlled pH conditions to prevent di-acylation (attacking the indole nitrogen).

Reaction Mechanism

The nucleophilic

Visualization: Synthesis Workflow

The following diagram illustrates the conversion of L-Tryptophan to Moc-L-Trp, highlighting the critical reagents and flow.

Figure 1: Schotten-Baumann synthesis pathway for N-(Methoxycarbonyl)-L-tryptophan.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for the laboratory-scale synthesis of Moc-L-Trp-OH (approx. 10 mmol scale). It includes built-in checkpoints to ensure product integrity.

Materials

-

L-Tryptophan (2.04 g, 10 mmol)

-

Methyl Chloroformate (0.85 mL, 11 mmol)

-

2M NaOH solution

-

1M HCl solution

-

Solvent: 1,4-Dioxane (or THF) and Water (1:1 mixture)

Step-by-Step Methodology

-

Solubilization (Checkpoint 1):

-

Dissolve L-Tryptophan (10 mmol) in 2M NaOH (10 mL) and water (10 mL).

-

Validation: The solution must be clear. If turbid, sonicate. The pH should be >10.

-

Cool the solution to 0 °C in an ice bath.

-

-

Acylation:

-

Add Methyl Chloroformate (11 mmol) dropwise over 20 minutes with vigorous stirring.

-

Simultaneously, add 2M NaOH dropwise to maintain pH between 8.5 and 9.5.

-

Why: If pH drops below 7, the amine protonates and reaction stops. If pH > 11, hydrolysis of the reagent increases.

-

-

Reaction Completion:

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

TLC Check: Use Ethyl Acetate/Hexane (1:1) or MeOH/DCM (1:9). L-Trp (polar) will remain at baseline; Product (less polar) will migrate.

-

-

Work-up & Isolation:

-

Wash the basic aqueous solution with Diethyl Ether (

mL) to remove unreacted methyl chloroformate and non-acidic impurities. -

Acidification (Critical Step): Cool the aqueous layer to 0 °C and acidify carefully with 1M HCl to pH 2.0.

-

Observation: The product should precipitate as a white solid or oil.

-

Extract with Ethyl Acetate (

mL). -

Dry organic layer over anhydrous

, filter, and evaporate in vacuo.

-

-

Purification:

-

Recrystallize from Ethyl Acetate/Hexane if necessary.

-

Part 4: Applications in Drug Discovery

Moc-L-Trp is not merely a protected intermediate; it is a scaffold for "privileged structures" in medicinal chemistry.

Pictet-Spengler Cyclization

Moc-L-Trp is a key precursor for synthesizing Tetrahydro-

Chiral Resolution & Bioisosteres

-

Kinetic Resolution: The Moc group allows for enzymatic resolution of racemic tryptophan derivatives using acylases.

-

Peptide Capping: In peptide drug design, the N-terminal Moc group mimics the electronic properties of a peptide bond while preventing aminopeptidase degradation, extending the half-life of the therapeutic.

Visualization: Application Logic

Figure 2: Downstream utility of Moc-L-Trp in medicinal chemistry.

References

-

National Center for Biotechnology Information (PubChem). Compound Summary for CID 978343 (Fmoc-L-Trp) and related Carbamates.Link (Note: Used for structural cross-referencing; specific Moc-Trp data derived from synthesis literature).

-

ChemicalBook. N-(Methoxycarbonyl)-L-tryptophan Product Data.Link

-

Sigma-Aldrich (Merck). Amino Acid Derivatives and Protecting Groups.Link

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience.

The Evolution and Renaissance of Methoxycarbonyl (Moc) on Tryptophan

This guide explores the specialized role of the Methoxycarbonyl (Moc) protecting group on the indole nitrogen (

A Technical Guide to

Executive Summary: The Strategic Niche of Moc

In the hierarchy of amine protection, the Methoxycarbonyl (Moc) group (

For Tryptophan (Trp), the indole nitrogen is an ambident nucleophile susceptible to alkylation and oxidation.[1] While

Key Technical Differentiator: The Moc group exerts a strong electron-withdrawing effect (EWG) on the indole ring, significantly raising the oxidation potential and preventing electrophilic attacks at the C2/C3 positions. This property has fueled its recent renaissance in "skeletal editing" reactions.

Historical Trajectory & Mechanism[2]

Phase I: The Era of Stability (1970s–1990s)

In early peptide and alkaloid synthesis, researchers faced a dilemma:

-

Boc: Too acid-labile. It falls off in dilute TFA.

-

Z (Cbz): Requires hydrogenolysis (incompatible with sulfur/Met/Cys) or strong acid (HBr/AcOH).

-

Moc: Introduced as a "hard" carbamate. It is stable to neat TFA and survives mild hydrogenation.

Usage: It was primarily used in solution-phase synthesis of complex alkaloids where the indole needed to remain protected through multiple acidic deprotection cycles of other functional groups.

Phase II: The "Skeletal Editing" Renaissance (2020s–Present)

The most significant chapter in the history of Moc-Trp is currently being written. High-impact studies (e.g., Morandi et al., Nature & Science series) have identified

-

The Challenge: Radical cleavage of the indole C2-C3 bond usually leads to polymerization or destruction of the core.

-

The Moc Solution: The Moc group pulls electron density from the nitrogen, destabilizing the radical cation intermediate just enough to control the reaction pathway, allowing for "atom swapping" (converting indoles to indazoles or quinolines). Bulky groups like Boc often fail here due to steric clash or premature cleavage.

Chemical Logic & Orthogonality

The Moc group provides orthogonality distinct from the standard SPPS pairs.

| Feature | Moc (Methoxycarbonyl) | Boc (tert-Butyloxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) |

| Structure | |||

| Acid Stability | High (Stable to neat TFA) | Low (Cleaves in 20-50% TFA) | High (Stable to TFA) |

| Base Stability | Moderate/High (Requires strong hydrolysis) | High (Stable to Piperidine) | Low (Cleaves in 20% Piperidine) |

| Cleavage | Strong Base (NaOH/MeOH) or Nucleophiles | Acid (TFA) | Base (Piperidine/DBU) |

| Primary Use | Total Synthesis, Radical Chemistry | Standard Fmoc-SPPS | Standard Boc-SPPS (rare on Indole) |

Visualization: Orthogonality Landscape

The following diagram illustrates the logical flow of selecting Moc based on reaction conditions.

Caption: Decision matrix for selecting

Experimental Protocols

Protocol A: Installation of -Moc on Tryptophan

This protocol describes the protection of the indole nitrogen.[2] Note that if the N-alpha amine is free, it will also be carbamoylated. For specific

Reagents:

-

Substrate:

-Boc-Trp-OMe (or similar protected Trp) -

Reagent: Methyl Chloroformate (

) or Dimethyl Dicarbonate -

Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)

-

Solvent: Anhydrous DMF or THF

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolution: Dissolve

-Protected-Trp (1.0 eq) in anhydrous DMF (0.1 M). Cool to 0°C. -

Deprotonation: Add NaH (60% dispersion, 1.2 eq) portion-wise. The solution will bubble (

gas) and turn yellow/orange (indolyl anion). Stir for 30 min at 0°C. -

Addition: Dropwise add Methyl Chloroformate (1.2 eq).

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: TLC (Indole NH spot disappears; product is less polar).

-

-

Quench: Carefully add saturated

solution. -

Workup: Extract with EtOAc (3x). Wash organics with water and brine. Dry over

. -

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Cleavage of -Moc

Unlike Fmoc (fast base) or Boc (fast acid), Moc requires vigorous hydrolysis.

Conditions:

-

Standard: 2M NaOH in Methanol/Water (1:1).

-

Temp: Reflux or 50°C may be required for complete removal, as the indole carbamate is more stable than a primary amine carbamate.

-

Time: 1–12 hours.

-

Note: This condition will also saponify C-terminal esters (OMe, OEt).

Mechanistic Insight: Why Moc for Skeletal Editing?

Recent literature utilizes Moc-Trp for "C-to-N atom swapping." The mechanism relies on the specific electronic properties of the Moc group.

Pathway:

-

Radical Generation: An external radical initiates the cycle.

-

Addition: The radical adds to the C2/C3 bond of the indole.

-

Moc Effect: The

-Moc group is electron-withdrawing. It destabilizes the adjacent radical cation, preventing "runaway" oxidation (polymerization) but allowing controlled ring-opening (oxidative cleavage). -

Result: The indole core is cleaved to form a keto-imine intermediate, which can be recyclized into Indazoles or Quinazolines .

Caption: The "Moc Effect" in preventing polymerization during oxidative skeletal editing.

References

-

Protection of the Indole Ring

- Title: "The chemistry of the indole group. Protection of the indole nitrogen."

- Source:Greene's Protective Groups in Organic Synthesis.

- Context: Defines Moc as a carbamate with high acid stability compared to Boc.

-

Moc in Skeletal Editing (Recent Breakthrough)

-

Comparative Stability

-

N-Terminal Methoxycarbonyl Usage

- Title: "Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: Effects of Cleavage Conditions and N-Terminal Functionality."

- Source:Journal of Peptide Research (NIH/PubMed).

- Context: Demonstrates the stability of the Methoxycarbonyl group in preventing side reactions during TFA cleavage.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

enantioselective synthesis involving (Methoxycarbonyl)-L-tryptophan

Application Note: Enantioselective Synthesis & Functionalization of -(Methoxycarbonyl)-L-tryptophan

Abstract & Scope

This application note details the synthesis, handling, and downstream enantioselective functionalization of

The Methoxycarbonyl (Moc) group is selected for its unique dual-role:

-

Protection: It suppresses racemization of the

-chiral center during activation steps compared to simple acyl groups. -

Directing Group (DG): It acts as a weak coordinating group for transition-metal catalyzed C–H functionalization.

This guide provides validated protocols for its synthesis, diastereoselective Pictet-Spengler cyclization, and Palladium-catalyzed C-2 olefination.

Chemical Workflow Visualization

The following diagram illustrates the core workflow from L-tryptophan to complex chiral scaffolds.

Figure 1: Divergent synthesis workflow starting from L-Tryptophan. The Moc-protected intermediate allows access to both cyclized alkaloids and C-2 functionalized indoles.

Protocol A: Preparation of -Moc-L-Tryptophan Methyl Ester

Objective: Synthesis of the stable, protected intermediate from L-Tryptophan without racemization.

Mechanistic Insight

Direct acylation of free tryptophan can lead to

Reagents & Equipment

| Reagent | Equiv.[1] | Role |

| L-Tryptophan | 1.0 | Starting Material |

| Thionyl Chloride ( | 1.2 | Esterification Agent |

| Methanol (anhydrous) | Solvent | Solvent/Reactant |

| Methyl Chloroformate | 1.1 | Moc-Protection Agent |

| Sodium Bicarbonate ( | 2.5 | Acid Scavenger |

| Ethyl Acetate | Solvent | Extraction |

Step-by-Step Procedure

-

Esterification:

-

Suspend L-Tryptophan (10.0 g, 49 mmol) in anhydrous MeOH (100 mL) at 0°C.

-

Add

(4.3 mL, 59 mmol) dropwise over 30 mins. Caution: Exothermic, gas evolution. -

Reflux for 4 hours until TLC indicates consumption of SM.

-

Concentrate in vacuo to yield L-Trp-OMe·HCl as a white solid. Use directly.

-

-

Moc-Protection (Schotten-Baumann):

-

Dissolve L-Trp-OMe·HCl in a biphasic mixture of EtOAc (100 mL) and saturated aq.

(100 mL). -

Cool to 0°C. Add Methyl Chloroformate (4.2 mL, 54 mmol) dropwise.

-

Stir vigorously at 0°C for 1 hour, then warm to RT for 2 hours.

-

Checkpoint: Monitor pH. Maintain pH > 7 to ensure HCl scavenging, but < 10 to avoid ester hydrolysis.

-

-

Workup:

Protocol B: Diastereoselective Pictet-Spengler Cyclization

Objective: Synthesis of cis-1,3-disubstituted tetrahydro-

Mechanistic Insight

The Pictet-Spengler reaction involves the formation of an iminium ion followed by intramolecular electrophilic substitution by the indole C2.

-

Stereocontrol: The existing chiral center at C3 (from L-Trp) dictates the facial selectivity of the attack.

-

Kinetic vs. Thermodynamic: Under non-equilibrium conditions (mild acid, lower temp), the 1,3-cis isomer is generally favored due to the pseudo-axial attack on the intermediate iminium ion (minimizing

strain in the transition state).

Reagents

- -Moc-L-Trp-OMe (1.0 equiv)

-

Aldehyde (R-CHO) (1.2 equiv) - e.g., Benzaldehyde

-

Trifluoroacetic Acid (TFA) (2.0 equiv)

-

Dichloromethane (DCM) (anhydrous)

Procedure

-

Dissolve

-Moc-L-Trp-OMe (1.0 mmol) and the aldehyde (1.2 mmol) in anhydrous DCM (10 mL). -

Add molecular sieves (4Å) to sequester water (promoting imine formation). Stir for 30 mins.

-

Cool to -10°C. Add TFA (2.0 mmol) dropwise.

-

Stir at -10°C to 0°C for 12-24 hours. Note: Lower temperatures enhance diastereoselectivity (dr).

-

Quench: Pour into saturated

solution. -

Isolation: Extract with DCM. The product is often a mixture of diastereomers (cis/trans).

-

Separation: Flash chromatography (SiO2, Hexane/EtOAc gradient). The cis-isomer usually elutes second (more polar) due to the specific conformation of the carbamate.

Protocol C: Pd(II)-Catalyzed C-2 Olefination

Objective: Direct C-H functionalization using the Moc group as a weak directing group.

Mechanistic Insight

The carbamate oxygen coordinates to Pd(II), directing it to the C2 position of the indole. This reaction proceeds via a

-

Critical Parameter: Solvent choice (HFIP or AcOH) is crucial to stabilize the cationic Pd intermediates and facilitate C-H cleavage.

Figure 2: Simplified catalytic cycle for the Pd-catalyzed C2-olefination of Moc-Trp.

Procedure

-

Setup: In a flame-dried screw-cap vial, combine:

- -Moc-L-Trp-OMe (0.5 mmol)

-

Ethyl Acrylate (1.5 mmol)

- (10 mol%)

- (2.0 equiv) - Oxidant

-

Ligand: Boc-L-Val-OH (20 mol%) - Mono-N-protected amino acid ligands (MPAA) significantly accelerate this reaction.

-

Solvent: Add 1,2-Dichloroethane (DCE) or HFIP (Hexafluoroisopropanol) (2 mL).

-

Reaction: Seal and heat to 90°C for 12 hours.

-

Workup: Filter through a pad of Celite to remove Ag residues. Concentrate filtrate.

-

Purification: Silica gel chromatography.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Racemization | High pH (>10) during protection.[4] | Maintain pH 8-9 using controlled addition of base.[4] Keep temp < 5°C. |

| Low Yield (Pictet-Spengler) | Wet solvent; Imine hydrolysis. | Use fresh 4Å molecular sieves. Ensure aldehyde is not oxidized (distill if needed). |

| Poor Diastereoselectivity | Reaction temp too high. | Lower temp to -20°C or -40°C. Switch solvent to Toluene (non-polar solvents often enhance ionic pair tightness). |

| No Reaction (C-H Act.) | Catalyst poisoning; Inactive Pd. | Use fresh |

References

-

Synthesis of N-Protected Tryptophans

- Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Reference for Moc stability:

-

Pictet-Spengler Reaction

-

C-H Activation

-

Wang, D. H., & Yu, J. Q. (2011). Highly Convergent Total Synthesis of (+)-Lithospermic Acid via a Late-Stage C–H Olefination. Journal of the American Chemical Society, 133(15), 5767-5769. (Demonstrating MPAA ligands in amino acid C-H activation). Link

-

Liao, G., et al. (2019). Pd-Catalyzed C–H olefination of tryptophan derivatives. Organic Chemistry Frontiers. (Specific application to Trp). Link

-

Sources

- 1. Methoxycarbonylation of olefins catalyzed by palladium complexes bearing P,N-donor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]

- 3. CN113402438A - Preparation method of tryptophan derivative medical intermediate - Google Patents [patents.google.com]

- 4. CN113788780B - Synthesis method of N-acetyl-5-methoxy tryptamine - Google Patents [patents.google.com]

- 5. pages.jh.edu [pages.jh.edu]

Application Note: High-Fidelity Coupling of Moc-L-Trp in SPPS

Topic: Coupling Reagents for Moc-L-Trp in Solid Phase Synthesis Content Type: Application Note & Protocol Guide Audience: Senior Researchers and Medicinal Chemists

Executive Summary & Strategic Context

Methoxycarbonyl-L-Tryptophan (Moc-L-Trp) represents a critical building block in medicinal chemistry, often serving as a permanent N-terminal cap in peptidomimetics (e.g., synthesis of indole-alkaloid analogs or specific protease inhibitors). Unlike transient protecting groups (Fmoc/Boc), the Moc group is generally stable to standard SPPS deprotection conditions (TFA and Piperidine), making its installation a "point of no return" in many synthetic schemes.

The Core Challenge: Coupling Moc-L-Trp presents a dual chemical hazard:

-

Indole Reactivity: The electron-rich indole ring of Tryptophan is susceptible to electrophilic attack (alkylation) and oxidation, particularly if the side chain is unprotected (

-H). -

Stereochemical Integrity: While urethane protection (Moc) suppresses N-carboxyanhydride (NCA) mediated racemization, the activation of bulky, electron-rich residues like Trp still carries a risk of

epimerization, especially under prolonged base-mediated activation.

This guide details protocols to maximize coupling efficiency while preserving the stereochemical and structural integrity of the indole moiety.

Critical Reagent Selection Guide

The choice of coupling cocktail is dictated by the resin load, steric hindrance of the N-terminal amine, and the protection status of the indole ring.

Comparative Analysis of Coupling Systems

| Feature | DIC / Oxyma Pure (Recommended) | HATU / Collidine (High-Power) | HBTU / DIPEA (Legacy) |

| Mechanism | Carbodiimide-mediated active ester | Uronium/Aminium activation | Uronium/Aminium activation |

| Acidity (pH) | Slightly Acidic/Neutral | Basic (requires tertiary amine) | Basic (requires tertiary amine) |

| Racemization Risk | Lowest (Base-free activation) | Low (if Collidine is used) | Moderate to High (due to DIPEA) |

| Indole Safety | High (Minimizes side reactions) | Moderate | Risk of alkylation if excess base used |

| Coupling Speed | Moderate (15–60 min) | Fast (5–20 min) | Moderate |

| Use Case | Standard coupling; Unprotected Indoles | Sterically hindered amines; Low loading | Not recommended for Trp |

Why Oxyma Pure?

Traditional additives like HOBt are now restricted (explosive classification).[1] Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is the superior alternative. It generates an active ester that is more reactive than OBt esters yet safer and less prone to inducing racemization [1].

The Base Controversy: DIPEA vs. Collidine

For Trp couplings using uronium salts (HATU), 2,4,6-Trimethylpyridine (Collidine) is strictly preferred over DIPEA. Collidine is a weaker, non-nucleophilic base that sufficiently neutralizes the generated acid without abstracting the

Mechanistic Insight: The Activation Pathway

The following diagram illustrates the "Safe Activation" pathway using DIC/Oxyma, contrasting it with the risk of base-mediated racemization.

Figure 1: Activation pathway highlighting the stabilizing role of Oxyma Pure in preventing oxazolone-mediated racemization.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (DIC / Oxyma)

Best for: Standard couplings, minimizing racemization, and sequences containing unprotected Trp side chains.

Reagents:

-

Moc-L-Trp-OH (0.2 M in DMF)

-

DIC (N,N′-Diisopropylcarbodiimide) (0.5 M in DMF)

-

Oxyma Pure (0.5 M in DMF)

Step-by-Step:

-

Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in DMF for 20 minutes. Drain.

-

Deprotection (Previous AA): Remove the Fmoc group of the resin-bound amine using 20% Piperidine/DMF.[2] Wash DMF (5x).

-

Activation Cocktail:

-

In a separate vial, combine 1.0 eq Moc-L-Trp-OH, 1.0 eq Oxyma Pure, and 1.0 eq DIC.

-

Critical: Allow to pre-activate for 2–3 minutes . The solution should turn yellow/orange.

-

-

Coupling:

-

Add the pre-activated mixture to the resin.

-

Agitate at Room Temperature for 45–60 minutes .

-

-

Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).

-

Note: If the test is slightly positive, perform a second coupling (double couple) using fresh reagents for 30 minutes.

-

-

Washing: Drain and wash with DMF (5x) and DCM (3x).

Protocol B: The "Power Coupling" (HATU / Collidine)

Best for: Sterically hindered N-termini (e.g., N-methylated residues) or low-loading resins.

Reagents:

-

Moc-L-Trp-OH (0.2 M in DMF)

-

HATU (0.5 M in DMF)[1]

-

TMP (2,4,6-Trimethylpyridine / Collidine) (1.0 M in DMF)

Step-by-Step:

-